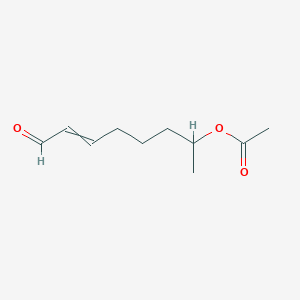
8-Oxooct-6-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxooct-6-en-2-yl acetate is a chemical compound that belongs to the class of esters. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes an oxo group (a carbonyl group bonded to an oxygen atom) and an acetate group (derived from acetic acid).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxooct-6-en-2-yl acetate typically involves the esterification of 8-oxooct-6-en-2-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
8-Oxooct-6-en-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 8-oxooct-6-en-2-ol and acetic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 8-Oxooct-6-en-2-ol and acetic acid.
Reduction: 8-Hydroxyoct-6-en-2-yl acetate.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
8-Oxooct-6-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 8-Oxooct-6-en-2-yl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can participate in various biochemical pathways. The oxo group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.
Isoamyl acetate: Known for its banana-like aroma, used in the food and beverage industry.
Uniqueness
8-Oxooct-6-en-2-yl acetate is unique due to its specific structure, which includes both an oxo group and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
106694-66-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
8-oxooct-6-en-2-yl acetate |
InChI |
InChI=1S/C10H16O3/c1-9(13-10(2)12)7-5-3-4-6-8-11/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
SDRWSRBIKSAEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=CC=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


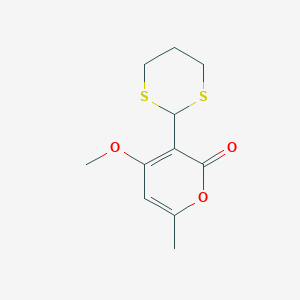
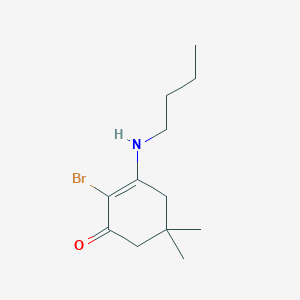

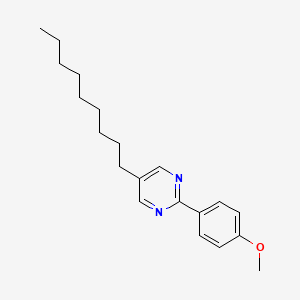
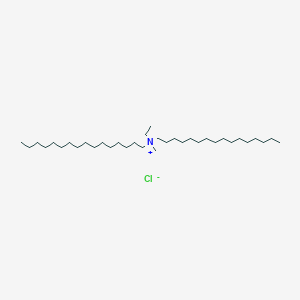

![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
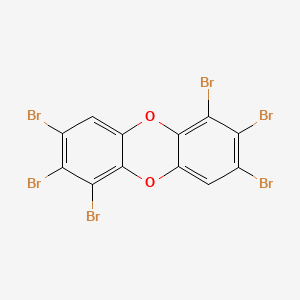

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


